molecular formula C19H30N6O B6133820 1-[1-[[1-[(2,5-Dimethylpyrazol-3-yl)methyl]piperidin-3-yl]methyl]triazol-4-yl]cyclopentan-1-ol

1-[1-[[1-[(2,5-Dimethylpyrazol-3-yl)methyl]piperidin-3-yl]methyl]triazol-4-yl]cyclopentan-1-ol

Cat. No.: B6133820
M. Wt: 358.5 g/mol
InChI Key: JDJAQAQBEDURRJ-UHFFFAOYSA-N
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Description

1-[1-[[1-[(2,5-Dimethylpyrazol-3-yl)methyl]piperidin-3-yl]methyl]triazol-4-yl]cyclopentan-1-ol is a complex organic compound that features a unique combination of pyrazole, piperidine, triazole, and cyclopentanol moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-[[1-[(2,5-Dimethylpyrazol-3-yl)methyl]piperidin-3-yl]methyl]triazol-4-yl]cyclopentan-1-ol typically involves multi-step organic reactions. One common approach is to start with the preparation of the 2,5-dimethylpyrazole moiety, which can be synthesized through the alkylation of pyrazole with dimethyl groups. This intermediate is then reacted with piperidine to form the piperidin-3-ylmethyl derivative. The next step involves the formation of the triazole ring through a cycloaddition reaction, often using azide and alkyne precursors. Finally, the cyclopentanol group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[1-[[1-[(2,5-Dimethylpyrazol-3-yl)methyl]piperidin-3-yl]methyl]triazol-4-yl]cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[1-[[1-[(2,5-Dimethylpyrazol-3-yl)methyl]piperidin-3-yl]methyl]triazol-4-yl]cyclopentan-1-ol has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a ligand for targeting specific receptors or enzymes.

    Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the efficiency and selectivity of catalytic processes.

    Materials Science: Its structural properties make it suitable for the development of novel materials with specific electronic or mechanical properties.

Mechanism of Action

The mechanism of action of 1-[1-[[1-[(2,5-Dimethylpyrazol-3-yl)methyl]piperidin-3-yl]methyl]triazol-4-yl]cyclopentan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound’s various functional groups allow it to form multiple interactions, including hydrogen bonding, hydrophobic interactions, and coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to specific biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[1-[(2,5-Dimethylpyrazol-3-yl)methyl]piperidin-3-yl]methanol
  • 1-[1-[(2,5-Dimethylpyrazol-3-yl)methyl]piperidin-3-yl]methyl-1H-1,2,3-triazole
  • 1-[1-[(2,5-Dimethylpyrazol-3-yl)methyl]piperidin-3-yl]methylcyclopentanol

Uniqueness

1-[1-[[1-[(2,5-Dimethylpyrazol-3-yl)methyl]piperidin-3-yl]methyl]triazol-4-yl]cyclopentan-1-ol is unique due to the combination of its functional groups, which provide a diverse range of chemical reactivity and potential applications. The presence of the triazole ring, in particular, distinguishes it from other similar compounds and contributes to its versatility in various scientific fields.

Properties

IUPAC Name

1-[1-[[1-[(2,5-dimethylpyrazol-3-yl)methyl]piperidin-3-yl]methyl]triazol-4-yl]cyclopentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N6O/c1-15-10-17(23(2)21-15)13-24-9-5-6-16(11-24)12-25-14-18(20-22-25)19(26)7-3-4-8-19/h10,14,16,26H,3-9,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDJAQAQBEDURRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)CN2CCCC(C2)CN3C=C(N=N3)C4(CCCC4)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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